(+/-)-Cleroindicin E
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Overview
Description
(+/-)-Cleroindicin E is a naturally occurring compound that belongs to the class of clerodane diterpenoids. These compounds are known for their diverse biological activities and are often isolated from various plant species. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Cleroindicin E typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes key steps such as cyclization, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions. For example, the use of Lewis acids in cyclization reactions and oxidizing agents like PCC (pyridinium chlorochromate) in oxidation steps are common.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or total synthesis in a laboratory setting. The extraction process includes solvent extraction, chromatography, and crystallization to isolate the pure compound. In contrast, total synthesis involves the step-by-step construction of the molecule using commercially available starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Cleroindicin E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(+/-)-Cleroindicin E has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (+/-)-Cleroindicin E involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
(+/-)-Cleroindicin E can be compared with other clerodane diterpenoids, such as:
- Clerodin
- Clerodermic acid
- Clerodane
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(3aS)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol |
InChI |
InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6?,7?,8-/m0/s1 |
InChI Key |
BMCMOTVWVYIGFM-RRQHEKLDSA-N |
Isomeric SMILES |
C1C[C@@]2(CCOC2CC1O)O |
Canonical SMILES |
C1CC2(CCOC2CC1O)O |
Origin of Product |
United States |
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